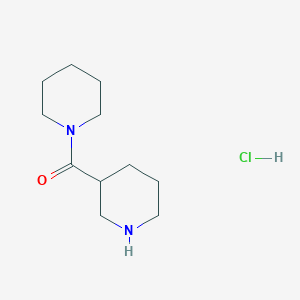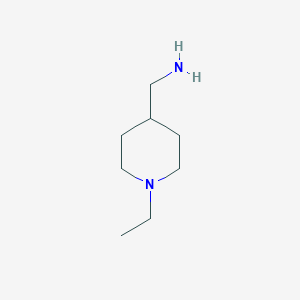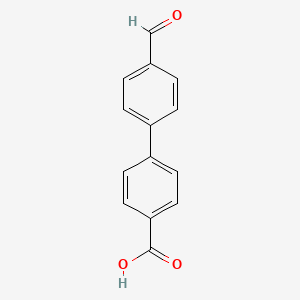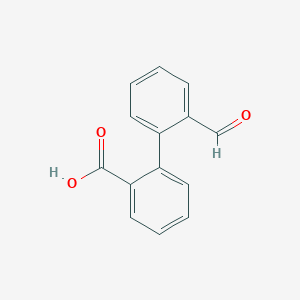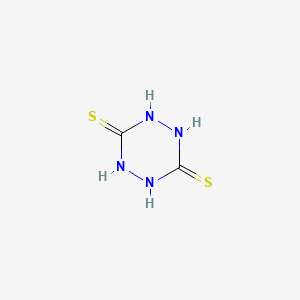
1,2,4,5-Tetrazinane-3,6-dithione
Vue d'ensemble
Description
1,2,4,5-Tetrazinane-3,6-dithione (TZT) is a cyclic organic compound that has been studied in recent years for its potential applications in scientific research. TZT is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a colorless solid with a molecular weight of 167.12 g/mol, and has a melting point of 140-143 °C.
Applications De Recherche Scientifique
Synthesis and Potential Applications
1,2,4,5-Tetrazinane-3,6-dithione and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of compounds with potential applications in areas like antimalarial agents and material sciences.
Potential Antimalarial Agents : Johnson et al. (1980) explored the synthesis of derivatives of this compound, aiming at potential antimalarial applications. They synthesized 6‐(arylthio)‐ and 6‐[(arylmethyl)thio]‐1,2,4,5‐tetrazin‐3‐amines, and n‐phenyl‐ and n‐(phenylmethyl)‐1,2,4,5‐tetrazine‐3,6‐diamines. However, these synthesized compounds displayed negligible antimalarial activity (Johnson et al., 1980).
Crystal Structure and Conformation : Mills et al. (2004) studied the crystal structure of 1,5-Dimethyl-1,2,4,5-tetrazinane-3,6-dione, a derivative of this compound. They noted a slight pyramidalization at the N atoms, leading to a twist boat conformation for the tetrazinane ring. This study contributes to the understanding of the structural properties of tetrazinane derivatives (Mills et al., 2004).
Coordination Chemistry : Kaim (2002) discussed the unique coordination chemistry of 1,2,4,5-tetrazines, which includes 3,6-disubstituted derivatives like this compound. These compounds are characterized by electron and charge transfer phenomena and the ability to bridge metal centers, making them valuable in the development of supramolecular materials (Kaim, 2002).
Mécanisme D'action
Target of Action
1,2,4,5-Tetrazinane-3,6-dithione is a unique heterocyclic compound that contains the maximum number of nitrogen atoms in the ring among stable azines
Mode of Action
The compound exhibits properties peculiar to its system due to having four electron-withdrawing heteroatoms in the ring, namely, high electrophilicity, diminished aromaticity, pronounced azadiene characteristics, and a tendency for ring opening . It is known to undergo [4+2] cycloaddition reaction with inverse electron demand, which permits transformation of tetrazine derivatives into functionalized pyridazines and other heterocycles .
Biochemical Pathways
It’s known that the compound can undergo reactions with nucleophiles .
Result of Action
It’s known that the compound can undergo reactions with nucleophiles, leading to the formation of new symmetrically- and asymmetrically-substituted derivatives .
Analyse Biochimique
Biochemical Properties
1,2,4,5-Tetrazinane-3,6-dithione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. For example, it can bind to the active sites of enzymes such as glutathione reductase and thioredoxin reductase, leading to the inhibition of their catalytic functions. These interactions are primarily driven by the formation of disulfide bonds between the sulfur atoms in this compound and the thiol groups in the enzymes .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly through its sulfur atoms. This compound can inhibit enzymes by forming disulfide bonds with cysteine residues in the active sites, leading to enzyme inactivation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant harm. At higher doses, this compound can induce toxic effects, including oxidative stress, liver damage, and alterations in blood chemistry. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. This compound can interact with enzymes such as cysteine desulfurase and sulfite reductase, influencing the production and utilization of sulfur-containing metabolites. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid (TCA) cycle and glycolysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and can accumulate in certain cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1,2,4,5-tetrazinane-3,6-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAQSIIYVKIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383650 | |
| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36239-33-5 | |
| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



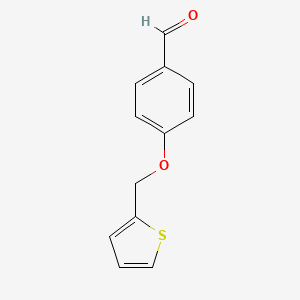
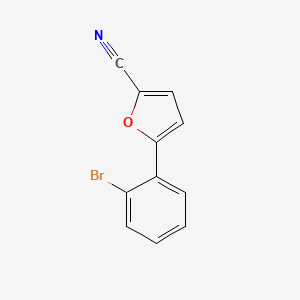
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)



